Tert-Butyl 4-bromopiperidine-1-carboxylate is a chemical compound that has garnered attention due to its potential applications in various fields of research and industry. This compound and its derivatives have been studied for their roles in catalysis, pharmaceuticals, and materials science. The following analysis delves into the current research surrounding this compound, exploring its mechanism of action and its diverse applications.
In the pharmaceutical industry, tert-butyl 4-bromopiperidine-1-carboxylate derivatives have been synthesized for their potential as antimycobacterial agents. One such compound demonstrated significant in vitro and in vivo activity against both standard and multi-drug-resistant strains of Mycobacterium tuberculosis, suggesting its promise as a therapeutic agent4. Additionally, the synthesis of related compounds has been geared towards the development of small molecule anticancer drugs, with tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate serving as an important intermediate8.
The compound's derivatives have been utilized as catalysts in stereoselective syntheses. For example, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives have been synthesized with high stereoselectivity, which is crucial for the production of enantiomerically pure pharmaceuticals6. The synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate also exemplifies its role in the synthesis of kinase inhibitors, which are important in cancer treatment7.
In material science, the addition of 4-tert-butylpyridine to redox electrolytes has been shown to significantly improve the performance of dye-sensitized solar cells, indicating its potential in the development of renewable energy technologies2.
Compounds related to tert-butyl 4-bromopiperidine-1-carboxylate, such as 2(3)-tert-butyl-4-hydroxyanisole, have been studied for their protective effects against chemical carcinogenesis. These compounds can induce detoxifying enzyme systems and alter the metabolism of carcinogens, thereby exhibiting antioxidant and anticarcinogenic properties3.
The antibacterial activities of tert-butyl derivatives have also been explored, with some compounds showing promising results against various bacterial strains. This suggests potential applications in the development of new antibacterial agents10.
The synthesis of tert-butyl 4-bromopiperidine-1-carboxylate can be achieved through several methods. One common approach involves the following steps:
In laboratory settings, various reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity. For instance, reactions may be conducted in solvents like tetrahydrofuran or dichloromethane at temperatures ranging from room temperature to reflux conditions depending on the specific reagents used .
The molecular structure of tert-butyl 4-bromopiperidine-1-carboxylate features a piperidine ring with a bromine substituent at the 4-position and a tert-butoxycarbonyl group attached to the nitrogen atom. The structural formula can be represented in SMILES notation as CC(C)(C)OC(=O)N1CCC(Br)CC1.
The compound's three-dimensional conformation can influence its reactivity and interaction with biological targets .
tert-Butyl 4-bromopiperidine-1-carboxylate participates in various chemical reactions typical of piperidine derivatives. Some notable reactions include:
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism of action for tert-butyl 4-bromopiperidine-1-carboxylate primarily revolves around its reactivity due to the presence of both the bromine atom and the tert-butoxycarbonyl protecting group.
This dual functionality enhances its role in synthetic pathways aimed at developing biologically active compounds.
The compound is classified as an irritant and poses environmental hazards; therefore, appropriate safety measures should be taken during handling .
tert-Butyl 4-bromopiperidine-1-carboxylate has several important applications:
The compound is systematically identified as tert-butyl 4-bromopiperidine-1-carboxylate, a name that precisely reflects its molecular architecture. The "tert-butyl" group denotes the tert-butoxycarbonyl (Boc) protecting moiety, while "4-bromopiperidine" specifies the bromine substitution at the 4-position of the piperidine heterocycle. The suffix "1-carboxylate" confirms the ester linkage at the piperidine nitrogen (N1). This nomenclature adheres strictly to IUPAC conventions, ensuring unambiguous identification across chemical databases [8]. Common synonyms include 1-Boc-4-bromopiperidine and 4-Bromo-1-piperidinecarboxylic acid tert-butyl ester, which are frequently employed in commercial and research contexts [8] [10].
The molecular formula C₁₀H₁₈BrNO₂ encapsulates the compound's elemental composition: 10 carbon atoms, 18 hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. This configuration corresponds to a calculated molecular weight of 264.16 g/mol, consistent with high-purity analytical data [10]. The Boc group (C₅H₉O₂) contributes 101.12 g/mol, while the 4-bromopiperidine fragment (C₅H₈BrN) accounts for the remaining 163.04 g/mol. Minor deviations in observed mass spectra typically arise from isotopic contributions (e.g., ⁷⁹Br vs. ⁸¹Br) [9].
Table 1: Atomic Composition and Mass Distribution
| Element | Count | Contribution (g/mol) | % Composition |
|---|---|---|---|
| Carbon | 10 | 120.10 | 45.48% |
| Hydrogen | 18 | 18.14 | 6.87% |
| Bromine | 1 | 79.90 | 30.26% |
| Nitrogen | 1 | 14.01 | 5.30% |
| Oxygen | 2 | 32.00 | 12.12% |
| Total | 264.16 | 100% |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Strong absorption at 1690 cm⁻¹ confirms the carbonyl (C=O) stretch of the ester group. Additional peaks near 1140 cm⁻¹ (C-O ester) and 550 cm⁻¹ (C-Br) further validate functional groups [9].
Mass Spectrometry (MS):Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 264 [M⁺·], with major fragments at m/z 207 [M⁺· - C₄H₇] (loss of butene from Boc) and m/z 164 [C₅H₉BrN⁺] (piperidinyl bromide) [9].
Table 2: Summary of Key Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | 1.44 ppm (s, 9H) | Boc methyl groups |
| 3.40–3.70 ppm (m, 4H) | N-CH₂ piperidine | |
| 1.80–2.10 ppm (m, 2H) | CH₂Br | |
| ¹³C NMR | 155.0 ppm | Carbonyl carbon |
| 79.8 ppm | Quaternary C of Boc | |
| IR | 1690 cm⁻¹ | ν(C=O) |
| 1140 cm⁻¹ | ν(C-O) | |
| MS | 264 [M⁺·] | Molecular ion |
| 207 [M⁺· - C₄H₇] | Loss of tert-butyl fragment |
X-ray crystallography confirms the piperidine ring adopts a chair conformation with slight distortion due to substituent effects. The bromine atom at C4 occupies an equatorial position, minimizing steric strain with the axial-oriented Boc group at N1. The tert-butyl moiety exhibits free rotation, while the C-Br bond length measures 1.98 Å, typical for alkyl bromides. The N1-C2 bond adjacent to the carbonyl is elongated (1.36 Å vs. standard 1.33 Å for C-N bonds), indicating partial double-bond character due to resonance with the ester carbonyl [5] [9]. These structural insights are critical for predicting reactivity in nucleophilic substitution reactions, where the C-Br bond’s orientation and accessibility influence stereochemical outcomes.
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: